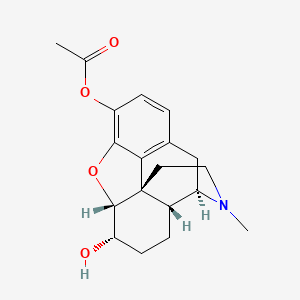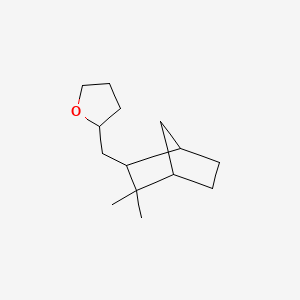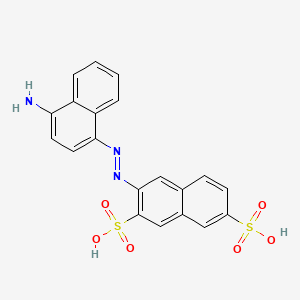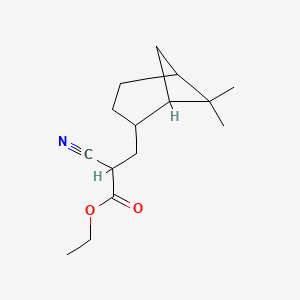
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate is a chemical compound known for its unique bicyclic structure. This compound is often studied for its potential applications in various fields, including chemistry, biology, and industry. Its distinct structure and properties make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate typically involves multiple steps. One common method includes the reaction of 6,6-dimethylbicyclo(3.1.1)hept-2-ene with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The industrial process aims to optimize reaction conditions, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The cyano group can also participate in various biochemical pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Ethyl alpha-cyano-6,6-dimethylbicyclo(3.1.1)heptane-2-propionate can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Known for its use in organic synthesis and as a precursor for other chemicals.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-:
Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-: Used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Properties
CAS No. |
85391-87-3 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)propanoate |
InChI |
InChI=1S/C15H23NO2/c1-4-18-14(17)11(9-16)7-10-5-6-12-8-13(10)15(12,2)3/h10-13H,4-8H2,1-3H3 |
InChI Key |
ZODZFEQFLYGDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CCC2CC1C2(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


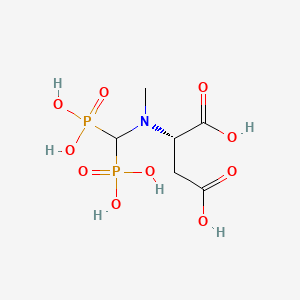

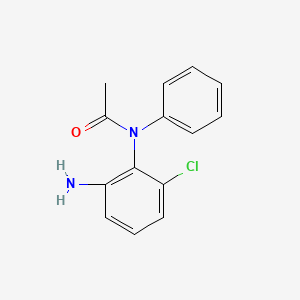
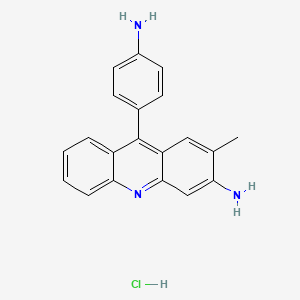

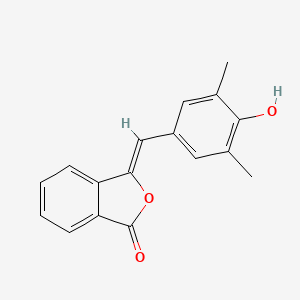
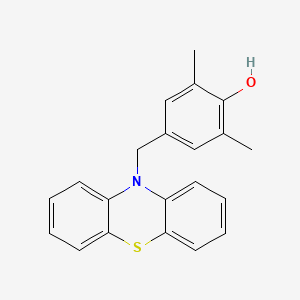
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)
